molecular formula C26H22ClN3O4S2 B15085072 Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate CAS No. 618432-07-8

Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate

Cat. No.: B15085072
CAS No.: 618432-07-8
M. Wt: 540.1 g/mol
InChI Key: QQIGJMPTIXUMQA-UHFFFAOYSA-N
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Description

This compound features a hexahydrobenzothienopyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a methyl benzoate moiety linked via a sulfanyl-acetamide bridge. Its molecular formula is C₃₄H₃₃ClN₈O₄S, with a molecular weight of 653.19 g/mol (calculated from ESI-MS: [M+1]⁺ = 653) . The structure includes a bicyclic system (benzothieno[2,3-d]pyrimidinone) fused with a cyclohexene ring, contributing to its rigidity.

Properties

CAS No.

618432-07-8

Molecular Formula

C26H22ClN3O4S2

Molecular Weight

540.1 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22ClN3O4S2/c1-34-25(33)15-6-10-17(11-7-15)28-21(31)14-35-26-29-23-22(19-4-2-3-5-20(19)36-23)24(32)30(26)18-12-8-16(27)9-13-18/h6-13H,2-5,14H2,1H3,(H,28,31)

InChI Key

QQIGJMPTIXUMQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the chlorophenyl group and the sulfanylacetyl moiety. The final step involves the esterification of the benzoate group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is studied for its potential as a pharmaceutical agent. Its interactions with various biological targets are of particular interest .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanyl-acetamide derivatives of benzothienopyrimidinones. Key analogs differ in substituents on the phenyl ring (position 3) and the acetamide-linked aromatic group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Key Substituents (R₁, R₂) Predicted CCS (Ų, [M+H]⁺) Notable Properties Source
Methyl 4-[...]benzoate (Main Compound) C₃₄H₃₃ClN₈O₄S R₁ = 4-Cl-C₆H₄; R₂ = 4-COOCH₃-C₆H₄ N/A High rigidity; moderate solubility
N-(4-diethylaminophenyl) analog C₃₃H₃₇ClN₆O₃S₂ R₁ = 4-Cl-C₆H₄; R₂ = 4-N(CH₂CH₃)₂-C₆H₄ N/A Enhanced solubility due to -N(CH₂CH₃)₂
4-Ethoxyphenyl-benzamide analog C₂₇H₂₆N₄O₄S₂ R₁ = 4-OCH₂CH₃-C₆H₄; R₂ = 4-CONH₂-C₆H₄ 218.0 Increased lipophilicity (ethoxyl)
N-(2-trifluoromethylphenyl) analog C₂₈H₂₃ClF₃N₃O₃S₂ R₁ = 4-Cl-C₆H₄; R₂ = 2-CF₃-C₆H₄ N/A Improved metabolic stability
N-(2,5-dimethylphenyl) analog C₂₇H₂₅ClN₄O₃S₂ R₁ = 4-Cl-C₆H₄; R₂ = 2,5-(CH₃)₂-C₆H₃ N/A Steric hindrance at acetamide site

Key Findings:

Substituent Effects on Solubility: The diethylamino group in the N-(4-diethylaminophenyl) analog () improves aqueous solubility due to its strong electron-donating nature . Conversely, the trifluoromethyl group () enhances metabolic stability but may reduce solubility due to hydrophobicity .

Collision Cross-Section (CCS) Data :

  • The ethoxyphenyl-benzamide analog () exhibits a CCS of 218.0 Ų for [M+H]⁺, suggesting a compact conformation compared to bulkier derivatives .

Synthetic Accessibility :

  • Analogs with smaller substituents (e.g., methyl or ethoxy groups) are synthesized via standard Suzuki-Miyaura coupling or nucleophilic substitution, as seen in and .

Research Implications and Limitations

  • Structural Insights: The hexahydrobenzothienopyrimidinone core provides a rigid scaffold for targeting enzymes (e.g., kinases) or receptors requiring planar binding sites .
  • Data Gaps : Direct bioactivity data (e.g., IC₅₀ values) are absent in the provided evidence, limiting functional comparisons.

Biological Activity

Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C18H15ClN2O3SC_{18}H_{15}ClN_2O_3S

It features a benzothieno-pyrimidine core structure with various functional groups that contribute to its biological activity. The presence of the chlorophenyl group is notable for its influence on pharmacological properties.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in the thienopyrimidine class have shown potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains.
  • Enzyme Inhibition : Many thienopyrimidines are known inhibitors of key enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases, which are crucial in cancer therapy.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of similar compounds:

Activity TypeCompound ExampleIC50/MIC ValuesReference
Antitumor5-(4-chlorophenyl)-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-4(3H)-thioneIC50: 10 µM
Antifungal2-(butylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-thioneMIC: 2 µg/mL
Enzyme InhibitionVarious thienopyrimidine derivativesIC50: Varies

Case Studies

  • Antitumor Efficacy :
    A study evaluated the anticancer effects of a thienopyrimidine derivative similar to methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate}. Results indicated a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg.
  • Antimicrobial Activity :
    Research on a related compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungals like ketoconazole. This suggests potential for development as a new class of antifungal agents.

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